molecular formula C17H18N4O3 B2682561 Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate CAS No. 2034339-78-9

Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate

Cat. No. B2682561
CAS RN: 2034339-78-9
M. Wt: 326.356
InChI Key: MAYOXHMVGKFVQS-UHFFFAOYSA-N
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Description

Pyridin-3-ylmethyl ((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)carbamate, also known as BRD0705, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Photocatalytic Degradation of Pollutants

  • Kinetics and Products of the TiO2 Photocatalytic Degradation of Pyridine in Water : This study highlights the photocatalytic degradation of pyridine, a component structurally related to the chemical , using TiO2. The research found rapid elimination of pyridine in water, identifying several aliphatic intermediates and the near-complete mineralization of organic nitrogen into NH4+ ions, which are then slowly oxidized to nitrate (Maillard-Dupuy et al., 1994).

Herbicidal Activity

  • Synthesis of novel aryl(4-substituted pyridin-3-yl)methyl carbamates and their herbicidal activity : This research synthesized various aryl(4-substituted pyridin-3-yl)methyl carbamates, including structures similar to the queried compound, and tested their herbicidal activity. The study revealed that specific combinations of substituents on the pyridine ring enhance herbicidal efficacy without causing phytotoxicity to transplanted rice, suggesting potential applications in paddy rice herbicide development (Nakayama et al., 2012).

Organocatalysis in Asymmetric Synthesis

  • Pyrrolidine-carbamate based new and efficient chiral organocatalyst for asymmetric Michael addition of ketones to nitroolefins : The study discusses the synthesis of a novel ((S)-pyrrolidin-2-yl)methyl phenylcarbamate and its application as an efficient organocatalyst. This highlights the utility of pyrrolidinyl carbamates in catalyzing asymmetric synthesis, producing Michael adducts with high yields and excellent stereoselectivity (Kaur et al., 2018).

properties

IUPAC Name

pyridin-3-ylmethyl N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3/c22-16-4-2-8-21(16)15-9-13(5-7-19-15)11-20-17(23)24-12-14-3-1-6-18-10-14/h1,3,5-7,9-10H,2,4,8,11-12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAYOXHMVGKFVQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)OCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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